Taste Threshold Comparison: cis-3-Hexenyl Propionate vs. General Flavor Threshold Benchmarks
cis-3-Hexenyl propionate exhibits a defined taste threshold of 5 ppm, at which concentration it imparts characteristic green, apple, and pear notes with oily, waxy, and slightly citrus nuances . This threshold value serves as a critical formulation parameter for flavor chemists aiming to achieve specific sensory profiles at known concentrations. While direct comparator threshold data for cis-3-hexenyl acetate or butyrate are not available in the same experimental context, the 5 ppm benchmark for the propionate ester provides a quantifiable starting point for dose-response optimization in flavor applications .
| Evidence Dimension | Taste threshold concentration (ppm) |
|---|---|
| Target Compound Data | 5 ppm |
| Comparator Or Baseline | Not directly compared in same study; typical flavor thresholds for green esters often range from 0.1–20 ppm |
| Quantified Difference | N/A |
| Conditions | Sensory evaluation; taste characteristics assessed at 5 ppm |
Why This Matters
A defined taste threshold enables precise formulation control, allowing flavorists to predict sensory impact at known concentrations and avoid over- or under-dosing in finished products.
